molecular formula C11H10O4 B8277698 Isophthalic acid monoallyl ester

Isophthalic acid monoallyl ester

Cat. No. B8277698
M. Wt: 206.19 g/mol
InChI Key: NWHOAXHJVDBUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06548495B2

Procedure details

The 2-(3-carboxyacetyl-phenyl)-oxazole-4-carboxylic acid methyl ester was prepared from 2-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid methyl ester [prepared by the following sequence: i.) To a solution of isophthalic acid (16.6 g) and 1,1,3,3-tetramethyl-guanidine (27.7 mL) in DMSO (75 mL) was added at 0° C. allyl bromide (18.6 mL) and the mixture was stirred at 20° C. for 6 h. The mixture was diluted with EtOAc and washed with 2N HCl and brine. The organic layer was dried and evaporated. The remaining oil (21.5 g) was dissolved in DMSO (40 mL) and, after the addition of LiOH hydrate (2.8 g) and H2O (1 mL), the mixture was heated to 60° C. for 3 h. The solution was diluted with EtOAc and then extracted with 5% NaHCO3-solution. The aqueous layer was acidified with 25% HCl and the precipitated product was extracted with EtOAc to give isophthalic acid monoallyl ester (23.1 g) as white crystals. ii.) To a solution of this material (15.5 g) in DMF (350 mL) were added at −35° C. 88% 1-hydroxy-benzotriazole (15.4 g) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (19.2 g) and the mixture was stirred for 30 min. L-Serine methyl ester hydrochloride (14.0 g) was added at −50° C. followed by the addition of a solution of NEt3 (12.5 mL) in DMF (50 mL) over 2 min. The mixture was allowed to warm up to 20° C. over 2 h and stirring was continued for 19 h. The mixture was diluted with H2O and extracted with EtOAc. The organic layer was washed successively with 0.5 N HCl, sat. NaHCO3-solution and brine, dried over Na2SO4 and evaporated in vacuum to give (S)-3-[N-(1-methoxycarbonyl-2-hydroxy)-aminocarbonyl]-benzoic acid allyl ester (20.6 g) as a crystallizing oil. iii.) To a solution of this material (20.6 g) in THF (0.4 L) was added methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt (17.6 g) and the mixture was stirred at 70° C. for 1 h. The mixture was evaporated in vacuum and the residue was purified by chromatography using EtOAc/hexane (1:1) as eluent to give (S)-2-(3-allyloxycarbonyl-phenyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester (16.7 g) as a yellow oil. iv.) To a solution of this material (14.7 g) in a mixture of acetonitrile (75 mL) and pyridine (75 mL) was added at 0° C. CCl4 (14.4 mL) and subsequently DBU (15.0 mL). The mixture was stirred at 20° C. for 0.5 h, diluted with EtOAc and washed with 2N HCl and brine. The organic layer was dried and evaporated to give 2-(3-allyloxycarbonyl-phenyl)-oxazole-4-carboxylic acid methyl ester (10.1 g) as light-brown crystals, mp 104-107° C. v.) This material (10.1 g) was subjected to the palladium-catalysed allylester cleavage according to general procedure G (method b) to give 2-(3-carboxy-phenyl)-oxazole-4-carboxylic acid methyl ester (7.0 g) as light-brown crystals, mp 209-210° C. (dec.). vi.) This carboxylic acid (1.26 g) was heated with thionyl chloride in toluene and the resulting carboxylic acid chloride was used directly in the next step.] (1.35 g) and bis(trimethylsilyl)malonate with n-BuLi in ether at −60° C. to 0° C. according to general procedure K (method c2). The crude material was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure L (method a). Obtained as pale-yellow crystals (1.4 g).
Name
2-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
27.7 mL
Type
reactant
Reaction Step Two
Quantity
18.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16](Cl)=[O:17])[CH:11]=2)[O:8][CH:9]=1)=[O:4].[C:19]([OH:30])(=[O:29])[C:20]1[CH:28]=[CH:27][CH:26]=[C:22]([C:23]([OH:25])=[O:24])[CH:21]=1.CN(C)C(N(C)C)=N.[CH2:39](Br)[CH:40]=[CH2:41]>CS(C)=O.CCOC(C)=O>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16](=[O:17])[CH2:22][C:23]([OH:25])=[O:24])[CH:11]=2)[O:8][CH:9]=1)=[O:4].[CH2:41]([O:24][C:23](=[O:25])[C:22]1[CH:26]=[CH:27][CH:28]=[C:20]([C:19]([OH:30])=[O:29])[CH:21]=1)[CH:40]=[CH2:39]

Inputs

Step One
Name
2-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1N=C(OC1)C1=CC(=CC=C1)C(=O)Cl
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Name
Quantity
27.7 mL
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Name
Quantity
18.6 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the following sequence
WASH
Type
WASH
Details
washed with 2N HCl and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining oil (21.5 g) was dissolved in DMSO (40 mL)
ADDITION
Type
ADDITION
Details
after the addition of LiOH hydrate (2.8 g) and H2O (1 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60° C. for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
The solution was diluted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% NaHCO3-solution
EXTRACTION
Type
EXTRACTION
Details
the precipitated product was extracted with EtOAc

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C=1N=C(OC1)C1=CC(=CC=C1)C(CC(=O)O)=O
Name
Type
product
Smiles
C(C=C)OC(C1=CC(C(=O)O)=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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